molecular formula C12H20O4 B8121093 Cis-2-(tert-butoxycarbonyl)cyclohexanecarboxylic acid

Cis-2-(tert-butoxycarbonyl)cyclohexanecarboxylic acid

Cat. No.: B8121093
M. Wt: 228.28 g/mol
InChI Key: XUVJUIHIZBJBPD-BDAKNGLRSA-N
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Description

Cis-2-(tert-butoxycarbonyl)cyclohexanecarboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a cyclohexane ring substituted with a carboxylic acid group and a tert-butyl ester group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-2-(tert-butoxycarbonyl)cyclohexanecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane-1,2-dicarboxylic acid.

    Esterification: The carboxylic acid group at the 2-position is esterified using tert-butyl alcohol and a strong acid catalyst like sulfuric acid.

    Resolution: The resulting diester is then resolved into its enantiomers using chiral resolution techniques such as crystallization with a chiral resolving agent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems for esterification and resolution can significantly reduce production time and cost.

Chemical Reactions Analysis

Types of Reactions

Cis-2-(tert-butoxycarbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The ester group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry

In chemistry, Cis-2-(tert-butoxycarbonyl)cyclohexanecarboxylic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereoselective reactions.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions due to its chiral nature. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The carboxylic acid and ester functionalities make it a candidate for drug development, particularly in designing enzyme inhibitors.

Industry

Industrially, this compound can be used in the synthesis of polymers and other materials that require specific stereochemistry for their properties.

Mechanism of Action

The mechanism of action of Cis-2-(tert-butoxycarbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in having a tert-butyl ester group.

    N-Boc-hydroxylamine: Contains a tert-butyl ester group and is used in similar synthetic applications.

    Methyl carbamate: Another ester-containing compound with different reactivity.

Uniqueness

Cis-2-(tert-butoxycarbonyl)cyclohexanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to other similar compounds. Its chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-12(2,3)16-11(15)9-7-5-4-6-8(9)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVJUIHIZBJBPD-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCCC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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